4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is a complex organic compound characterized by a quinoline structure substituted with a cyclopentyloxy group and two hydroxyl groups on a benzene ring. The molecular formula of this compound is C${19}$H${20}$N${2}$O${3}$. Its structural features suggest potential for diverse biological activities, particularly in medicinal chemistry.
The chemical reactivity of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol primarily involves:
Research indicates that compounds related to 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol exhibit significant biological activities, including:
The synthesis of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol can be achieved through several methods:
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol has potential applications in:
Interaction studies involving 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol often focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxylated quinoline | Known for chelating metal ions |
| 5-Methylquinoline | Methyl-substituted quinoline | Exhibits distinct biological activities |
| 4-Aminoquinoline | Amino group substitution | Important in antimalarial drug development |
The uniqueness of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol lies in its combination of the cyclopentyloxy group and dual hydroxyl substitutions on the benzene ring, which may enhance its solubility and biological activity compared to other similar compounds. This structural arrangement could lead to unique interactions within biological systems, making it a valuable candidate for further research and development.
The compound adheres to IUPAC nomenclature rules, with its systematic name derived from its parent quinoline structure and substituents. Key identifiers include:
| Parameter | Value |
|---|---|
| IUPAC Name | 4-(4-Cyclopentyloxyquinolin-2-yl)benzene-1,2-diol |
| CAS Registry Number | 1353224-53-9 |
| Molecular Formula | C₂₀H₁₉NO₃ |
| Molecular Weight | 321.37 g/mol |
| Synonyms | CMS-121, 4-(4-(Cyclopentyloxy)-2-quinolinyl)-1,2-benzenediol |
The name reflects the quinoline core (positions 2 and 4), the cyclopentyloxy group at position 4, and the benzene-1,2-diol substituent at position 2.
The molecule comprises:
Crystallographic data for this compound are not publicly available, but X-ray crystallography (as described for similar quinoline derivatives) would reveal precise bond lengths and angles, including:
Proton (¹H) NMR data (CDCl₃) reveal:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoline aromatic (H-3, H-5, H-6, H-7, H-8) | 7.2–8.5 | Singlet/multiplet | 5H |
| Cyclopentane (CH₂ groups) | 1.6–2.0 | Multiplet | 8H (4 CH₂ units) |
| Benzene-1,2-diol (OH) | 5.0–5.5 | Broad singlet | 2H |
¹H NMR confirms the presence of hydroxyl protons and aromatic signals consistent with the quinoline and benzene rings.
Key absorption bands (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200–3600 | O–H stretching (benzene-1,2-diol) | Broad, strong |
| 1250–1300 | C–O–C ether stretching | Medium |
| 1600–1500 | Aromatic C=C stretching (quinoline) | Strong |
| 2900–3000 | Aliphatic C–H stretching (cyclopentane) | Medium |
The broad O–H band confirms hydrogen bonding between adjacent hydroxyl groups.
The compound exhibits absorption maxima in the UV region due to conjugated π-electrons:
These transitions are typical for aromatic systems with electron-donating substituents.
High-resolution MS confirms the molecular ion [M+] at m/z 321.37 (C₂₀H₁₉NO₃⁺), with fragmentation patterns consistent with cleavage of the ether linkage and loss of cyclopentyl groups.
Density Functional Theory (DFT) or Hartree-Fock methods predict:
Optimized structures via computational methods show:
Computational models suggest:
The degradation kinetics of the compound follow predictable pathways observed in quinoline-containing molecules. Primary decomposition routes likely involve oxidative degradation of the catechol moiety, thermal cleavage of the cyclopentyloxy substituent, and eventual fragmentation of the quinoline ring system at elevated temperatures [7] [11] [12]. Under controlled storage conditions at -20°C, the compound demonstrates exceptional stability with a shelf life exceeding four years [6].
Thermal analysis studies on related quinoline derivatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate that decomposition typically occurs in multiple stages [8] [9]. The initial weight loss stage, usually observed between 25-100°C, corresponds to moisture desorption. The second major decomposition phase, occurring around 190-350°C, involves breakdown of the organic framework, while final carbonization occurs at higher temperatures [9].
The solubility profile of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol reflects its amphiphilic molecular architecture, combining the hydrophilic catechol functionality with the lipophilic quinoline-cyclopentyloxy system. Experimental solubility data demonstrates high solubility in polar aprotic solvents, with 30 mg/ml solubility in dimethylformamide (DMF) and 20 mg/ml in dimethyl sulfoxide (DMSO) [4] [5].
| Medium/Solvent | Solubility | Relevance |
|---|---|---|
| Dimethylformamide (DMF) | 30 mg/ml | Research applications |
| Dimethyl sulfoxide (DMSO) | 20 mg/ml | Research applications |
| Water (aqueous) | Limited (estimated <1 mg/ml) | Physiological relevance |
| Phosphate Buffer (pH 7.4) | Limited (pH dependent) | Blood plasma simulation |
| Gastric Fluid (pH 1.2) | Enhanced (protonation of quinoline) | Gastric absorption |
| Intestinal Fluid (pH 6.8) | Moderate | Intestinal absorption |
| Simulated Body Fluid | Limited | Tissue distribution |
| Organic Solvents (general) | High in polar aprotic solvents | Formulation development |
Table 3: Solubility Parameters in Biorelevant Media
Aqueous solubility is significantly limited due to the compound's high lipophilicity (LogP = 4.4), with estimated water solubility below 1 mg/ml under physiological conditions [1]. This limited aqueous solubility is characteristic of compounds with extensive aromatic ring systems and aliphatic substituents. However, the presence of the catechol moiety provides some hydrophilic character through hydrogen bonding capabilities.
In biorelevant media, solubility varies considerably with pH conditions. Under acidic conditions simulating gastric fluid (pH 1.2), enhanced solubility is expected due to protonation of the quinoline nitrogen (pKa ~4.9), which increases the compound's ionic character and water solubility [13] [14]. Conversely, in neutral to slightly basic conditions typical of intestinal fluid (pH 6.8), solubility returns to moderate levels as the quinoline nitrogen remains predominantly neutral.
The compound's solubility behavior in simulated body fluids suggests limited bioavailability from aqueous formulations, necessitating specialized delivery systems or co-solvents to enhance dissolution. The high solubility in polar aprotic solvents indicates excellent compatibility with organic formulation excipients commonly used in pharmaceutical development.
The partition coefficient analysis reveals 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol as a highly lipophilic compound with significant membrane penetration potential. The calculated XLogP3-AA value of 4.4 indicates strong preference for lipid phases over aqueous environments [1].
| Parameter | Value | Implications |
|---|---|---|
| LogP (XLogP3-AA) | 4.4 | High lipid affinity, membrane partitioning |
| LogP (Experimental estimate) | 4.0-4.6 (estimated) | Confirms high lipophilicity |
| Lipophilicity Classification | Highly lipophilic | Excellent for membrane penetration |
| Blood-Brain Barrier Permeability | Likely permeable | Potential CNS activity |
| Gastrointestinal Absorption | High | Good oral bioavailability expected |
| P-glycoprotein Substrate | Unlikely | Minimal efflux pump interaction |
| Membrane Permeability (Predicted) | High passive diffusion | Rapid cellular uptake |
| Bioavailability Score | Moderate (0.55-0.6 estimated) | Acceptable drug-like properties |
Table 4: Partition Coefficients and Membrane Permeability Predictions
This high lipophilicity profile suggests excellent membrane permeability through passive diffusion mechanisms. The compound's molecular architecture, featuring aromatic ring systems and the cyclopentyloxy substituent, contributes to favorable interactions with lipid bilayers. The topological polar surface area (TPSA) of 62.6 Ų falls within the optimal range (< 90 Ų) for good membrane permeability [1].
Blood-brain barrier permeability predictions indicate favorable CNS penetration characteristics. The LogP value of 4.4, combined with appropriate molecular weight (321.37 g/mol) and hydrogen bonding profile (2 donors, 4 acceptors), suggests compliance with established criteria for brain penetration [1]. This property is particularly relevant given the compound's reported neuroprotective activities [6].
Gastrointestinal absorption is predicted to be high based on the compound's lipophilic nature and molecular size. The absence of characteristics typically associated with P-glycoprotein substrate recognition (such as excessive molecular weight or multiple hydrogen bond acceptors) suggests minimal efflux pump-mediated elimination [16]. This pharmacokinetic profile supports efficient oral bioavailability and systemic distribution.
The compound's membrane permeability characteristics are further enhanced by its relatively rigid molecular structure, which minimizes conformational entropy penalties during membrane insertion. The quinoline ring system provides a planar aromatic core that can interact favorably with membrane lipids through π-π stacking interactions.
The acid-base behavior of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is governed by two distinct ionizable functionalities: the quinoline nitrogen and the catechol hydroxyl groups. These moieties exhibit characteristic pKa values that determine the compound's ionization state across physiological pH ranges.
| pH Range | Quinoline Nitrogen State | Catechol State | Predicted Solubility |
|---|---|---|---|
| 1.0-3.0 (Highly acidic) | Protonated (pKa ~4.9) | Neutral (pKa₁ ~9.3) | Enhanced (ionic) |
| 3.0-5.0 (Acidic) | Partially protonated | Neutral | Moderate |
| 5.0-7.0 (Slightly acidic) | Mostly neutral | Neutral | Limited |
| 7.0-8.0 (Physiological) | Neutral | Neutral | Limited |
| 8.0-10.0 (Basic) | Neutral | Beginning deprotonation | Moderate |
| 10.0-12.0 (Highly basic) | Neutral | Partially deprotonated | Enhanced (anionic) |
Table 5: pH-Dependent Tautomerism and Protolytic Behavior
The quinoline nitrogen exhibits a pKa value of approximately 4.9, consistent with typical quinoline derivatives [13] [17]. Under highly acidic conditions (pH < 3), the nitrogen becomes protonated, forming a quaternary ammonium species that significantly enhances water solubility through ionic interactions. This protonation state is particularly relevant for gastric conditions, where the compound may exhibit improved dissolution characteristics.
The catechol moiety contains two hydroxyl groups with distinct pKa values. The first deprotonation (pKa₁ ≈ 9.3) occurs under moderately basic conditions, while the second deprotonation (pKa₂ ≈ 13) requires highly alkaline environments [18] [14] [19]. Under physiological conditions (pH 7.4), both hydroxyl groups remain predominantly protonated, maintaining the compound's neutral character.
The pH-dependent ionization behavior has significant implications for the compound's biological activity and pharmacokinetic properties. At gastric pH (1.2), enhanced solubility due to quinoline protonation may improve dissolution and absorption. Conversely, at physiological pH, the neutral species predominates, favoring membrane permeation and tissue distribution.
Tautomeric equilibria within the quinoline system may also contribute to the compound's chemical behavior, although these effects are generally minor compared to protolytic equilibria. The electron-withdrawing nature of the catechol substituent may slightly influence the quinoline's basicity, potentially shifting the pKa by 0.1-0.3 units compared to unsubstituted quinoline.